molecular formula C16H17ClN2O B5369334 N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea

N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea

Cat. No. B5369334
M. Wt: 288.77 g/mol
InChI Key: XWLDYQKCSFIVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea, also known as CBE, is a synthetic compound used in scientific research as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, inflammation, and other physiological processes. By inhibiting FAAH, CBE can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

Mechanism of Action

N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea works by inhibiting the activity of FAAH, which breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound can increase the levels of these endocannabinoids in the body, leading to potential therapeutic benefits. Anandamide and 2-AG bind to cannabinoid receptors in the body, which are involved in regulating pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models and cell culture studies. It can increase the levels of endocannabinoids in the body, leading to reduced pain and inflammation. It can also affect the levels of other neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. Additionally, this compound has been shown to have anti-cancer properties in some studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea in lab experiments is its specificity for FAAH inhibition, which allows researchers to study the effects of endocannabinoids without interfering with other physiological processes. Additionally, this compound has been shown to be effective in a variety of animal models and cell culture studies, indicating its potential therapeutic benefits. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea and its potential therapeutic benefits. One area of interest is its potential use in treating neurological disorders such as epilepsy, anxiety, and depression. Additionally, this compound could be studied in combination with other drugs or therapies to enhance its effectiveness. Further studies are also needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 2-ethylphenylisocyanate, followed by purification and recrystallization. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea has been widely used in scientific research to study the role of endocannabinoids in various physiological processes and disease states. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have potential therapeutic effects in neurological disorders such as epilepsy, anxiety, and depression.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-2-13-5-3-4-6-15(13)19-16(20)18-11-12-7-9-14(17)10-8-12/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLDYQKCSFIVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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